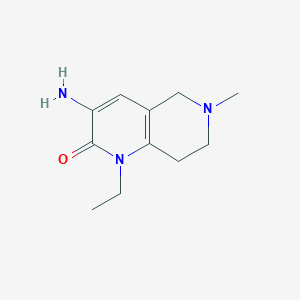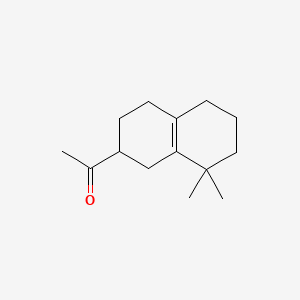![molecular formula C11H9NO3 B11894873 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline CAS No. 110103-20-3](/img/structure/B11894873.png)
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline is a chemical compound with the molecular formula C11H9NO3. It belongs to the class of isoquinoline derivatives and is known for its unique structural features, which include a methoxy group and a dioxolo ring fused to the isoquinoline core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of methoxy-substituted benzaldehyde and an appropriate amine to form the isoquinoline core, followed by cyclization with a dioxolo ring precursor. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy or dioxolo ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced isoquinoline derivatives, and substituted isoquinolines with various functional groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This compound may also interact with sigma receptors, contributing to its antitussive effects .
Comparación Con Compuestos Similares
Similar Compounds
Anhalonine: Another isoquinoline derivative with similar structural features but different biological activities.
Noscapine: A phthalide isoquinoline alkaloid with antitussive and anticancer properties.
Cotarnine: A natural tautomeric pseudobase known for its reactions with indole derivatives.
Uniqueness
4-Methoxy-[1,3]dioxolo[4,5-h]isoquinoline is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activities. Its methoxy and dioxolo groups contribute to its versatility in various chemical reactions and potential therapeutic applications .
Propiedades
Número CAS |
110103-20-3 |
|---|---|
Fórmula molecular |
C11H9NO3 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
4-methoxy-[1,3]dioxolo[4,5-h]isoquinoline |
InChI |
InChI=1S/C11H9NO3/c1-13-9-4-7-2-3-12-5-8(7)10-11(9)15-6-14-10/h2-5H,6H2,1H3 |
Clave InChI |
YLGSYGDQDAQCCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C3C=NC=CC3=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



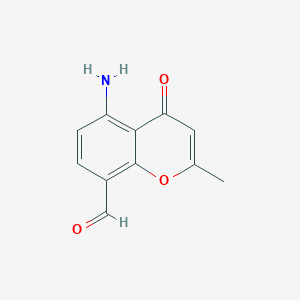

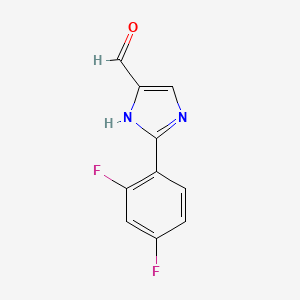
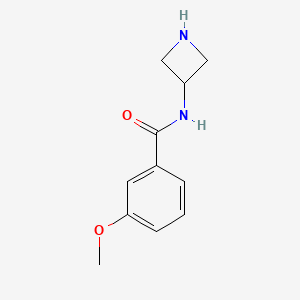
![6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B11894831.png)


![3-Cyclopropyl-5-nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11894853.png)

